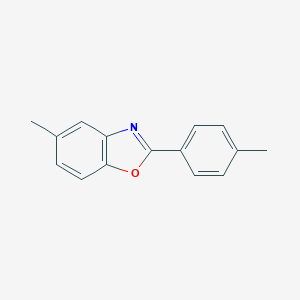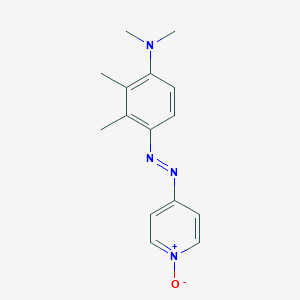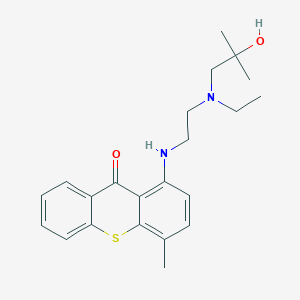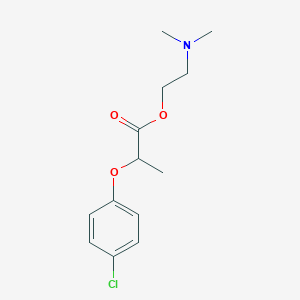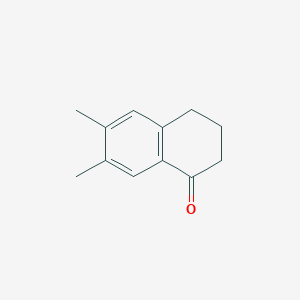
6,7-Dimethyl-1-tetralone
Overview
Description
6,7-Dimethyl-1-tetralone is an organic compound with the molecular formula C12H14O. It is a derivative of tetralone, characterized by the presence of two methyl groups at the 6th and 7th positions of the tetralone structure. This compound is a white to almost white crystalline powder and is used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-1-tetralone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 6,7-dimethyltetralin with an appropriate acylating agent, followed by oxidation to yield the desired ketone . Another method involves the cyclization of 4-phenylbutanoic acid derivatives under acidic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous-flow synthesis techniques. This method offers advantages such as reduced reaction times, improved reaction efficiency, and better control over reaction conditions . The continuous-flow synthesis involves the use of catalysts and precise temperature control to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-1-tetralone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding 6,7-dimethyl-1-tetralol.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include selenium dioxide and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Friedel-Crafts acylation or alkylation reactions often employ aluminum chloride as a catalyst.
Major Products
Oxidation: 6,7-Dimethyl-1,2-naphthoquinone.
Reduction: 6,7-Dimethyl-1-tetralol.
Substitution: Various substituted tetralones depending on the reagents used.
Scientific Research Applications
6,7-Dimethyl-1-tetralone is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of dyes, fragrances, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-1-tetralone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that participate in further chemical reactions. The specific pathways and targets depend on the modifications made to the tetralone core and the context of its use .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-tetralone: Similar in structure but with methoxy groups instead of methyl groups.
5,7-Dimethyl-1-tetralone: Differing in the position of the methyl groups.
1-Tetralone: The parent compound without any substituents on the aromatic ring .
Uniqueness
6,7-Dimethyl-1-tetralone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific synthetic applications and research contexts where other tetralone derivatives may not be suitable .
Properties
IUPAC Name |
6,7-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-8-6-10-4-3-5-12(13)11(10)7-9(8)2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKLXAQUJMXVMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=O)CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30308849 | |
| Record name | 6,7-Dimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19550-57-3 | |
| Record name | 6,7-Dimethyltetral-1-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,7-Dimethyl-1-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30308849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-DIMETHYL-1-TETRALONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 6,7-dimethyl-1-tetralone in the synthesis of podophyllotoxin analogs?
A1: this compound serves as a crucial intermediate in synthesizing analogs of podophyllotoxin, a naturally occurring lignan with potent anticancer activity [, ]. Specifically, it acts as a building block for creating modified versions of β-apopicropodophyllin, a key structural component of podophyllotoxin.
Q2: How is this compound incorporated into the synthesis of these analogs?
A2: The research highlights a multi-step synthetic route involving Friedel-Crafts benzoylation of o-xylene, followed by a Stobbe condensation with diethyl succinate []. Subsequent hydrolysis, hydrogenation, and ring closure using tin(IV) chloride (SnCl4) ultimately yield 3-carboxy-4-phenyl-6,7-dimethyl-1-tetralone. This tetralone derivative serves as a versatile intermediate for further modifications leading to various o-xylene analogs of tridemethoxy-β-apopicropodophyllin [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



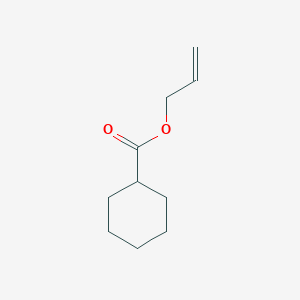
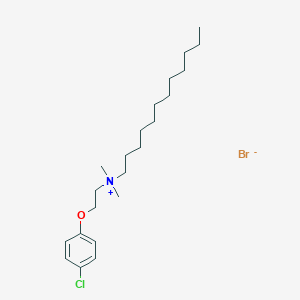
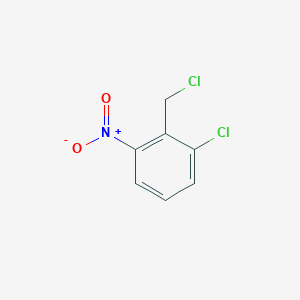

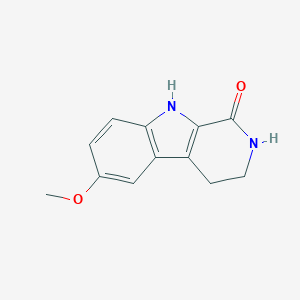
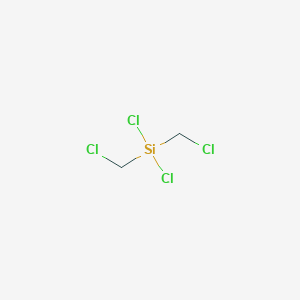
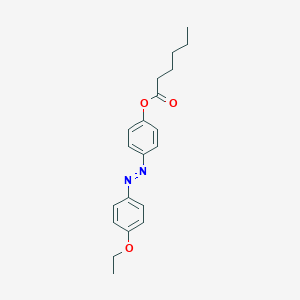
![[(1S,2S,3R,6S)-2,3-diacetyloxy-7-oxabicyclo[4.1.0]hept-4-en-1-yl]methyl benzoate](/img/structure/B97670.png)

